molecular formula C14H16N4O3S B2877767 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 932999-11-6

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2877767
CAS RN: 932999-11-6
M. Wt: 320.37
InChI Key: WUMKFTRCWUIFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37. The purity is usually 95%.
BenchChem offers high-quality N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The triazolothiadiazine scaffold, to which our compound belongs, has been studied for its potential anticancer properties. The structure–activity relationship (SAR) of these compounds suggests that they can be designed to target specific cancer cells, making them promising candidates for drug development .

Antimicrobial Properties

Compounds with the triazolothiadiazine core have shown significant antimicrobial activity. This includes effectiveness against a variety of pathogens, making it a valuable asset in the fight against infectious diseases .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory potential of triazolothiadiazines has been documented. This makes our compound a potential candidate for the development of new pain relief and anti-inflammatory medications .

Antioxidant Effects

The antioxidant capacity of these molecules can be harnessed to combat oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .

Antiviral Applications

Triazolothiadiazines have been explored for their antiviral activities. This could lead to the development of new treatments for viral infections, an area of significant medical need .

Enzyme Inhibition

These compounds have been studied as enzyme inhibitors, which is crucial for the treatment of various diseases. For example, they have been investigated as carbonic anhydrase inhibitors, cholinesterase inhibitors, and aromatase inhibitors, among others .

Antitubercular Agents

Specific derivatives of triazolothiadiazines have been researched for their potential as antitubercular agents. This is particularly important given the rise of drug-resistant strains of tuberculosis .

In Silico Pharmacokinetic and Molecular Modeling

The compound’s utility extends to computational studies, where it can be used in molecular modeling and in silico pharmacokinetic evaluations to predict the behavior of new drug candidates before they are synthesized .

properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-20-10-4-3-9(7-11(10)21-2)8-12(19)15-13-16-17-14-18(13)5-6-22-14/h3-4,7H,5-6,8H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMKFTRCWUIFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C3N2CCS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide

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